8-Methylpyrazolo[1,5-d][1,2,4]triazinone is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazinones. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a fused triazine and pyrazole ring structure, which contributes to its unique chemical properties.
The compound can be synthesized through various methods, including cyclization reactions involving hydrazones and different heterocyclic precursors. Recent studies have explored its synthesis and biological activities, indicating its relevance in drug development and material science.
8-Methylpyrazolo[1,5-d][1,2,4]triazinone is classified as a nitrogen-containing heterocycle. Its structure consists of three nitrogen atoms within its bicyclic framework, which is typical for many biologically active compounds.
The synthesis of 8-Methylpyrazolo[1,5-d][1,2,4]triazinone involves several key steps:
A typical synthetic route may involve the reaction of an appropriate hydrazone with a carbonyl compound in the presence of a catalyst or under microwave irradiation to enhance yield and selectivity. For example, using triethylamine as a base can promote the cyclization process efficiently .
The molecular structure of 8-Methylpyrazolo[1,5-d][1,2,4]triazinone features:
8-Methylpyrazolo[1,5-d][1,2,4]triazinone can participate in various chemical reactions:
The stability of 8-Methylpyrazolo[1,5-d][1,2,4]triazinone under different conditions has been studied extensively. For instance, reactions involving electrophiles such as halogens or acyl chlorides lead to diverse functionalized derivatives .
The mechanism of action for 8-Methylpyrazolo[1,5-d][1,2,4]triazinone involves its interaction with biological targets such as enzymes or receptors:
Studies indicate that derivatives of this compound exhibit significant activity against various cancer cell lines and microbial pathogens . The precise mechanism often involves complex interactions at the molecular level that are still being elucidated through ongoing research.
Relevant analyses include spectral data obtained from techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structural integrity .
8-Methylpyrazolo[1,5-d][1,2,4]triazinone has potential applications in:
The ongoing exploration of this compound's derivatives continues to reveal novel biological activities and therapeutic potentials .
Pyrazolo[1,5-d][1,2,4]triazinones represent a specialized class of nitrogen-rich heterocyclic compounds characterized by a fused bicyclic core structure. This scaffold comprises a pyrazole ring condensed with a triazinone moiety, creating a planar, electron-deficient system with significant potential for interactions with biological targets. The inherent polarity of this framework contributes to favorable aqueous solubility profiles, while the presence of multiple nitrogen atoms facilitates hydrogen bonding and coordination with metalloenzymes. Within pharmaceutical chemistry, this scaffold serves as a privileged structure for targeting kinase enzymes and nucleic acids due to its structural resemblance to purine bases. The core's synthetic versatility allows for strategic substitutions at various positions—particularly C-3, C-5, C-7, and C-8—enabling precise modulation of electronic properties, steric bulk, and pharmacophore presentation. Research indicates that derivatives exhibit diverse biological profiles, including anticancer, antiviral, and anti-inflammatory activities, positioning them as valuable templates for drug discovery pipelines targeting complex diseases like cancer and central nervous system disorders [2] [4].
Pyrazolotriazines exhibit significant structural diversity arising from distinct fusion patterns between pyrazole and triazine rings, resulting in six established isomeric classes. These isomers differ in bond connectivity, nitrogen atom positioning, and resultant electronic distribution, leading to varied chemical reactivity and biological target engagement.
Table 1: Structural Isomers of Pyrazolotriazine Core Systems
Isomer Class | Fusion Points | Key Structural Feature | Molecular Weight Range (g/mol) | Representative Bioactivity |
---|---|---|---|---|
Pyrazolo[1,5-d][1,2,4]triazine | Pyrazole C4-C5/Triazine N1-N2 | Angular fusion, carbonyl at position 4 | ~150-300 (e.g., 150.14 for 8-methyl) | CDK inhibition, Anticancer [2] [3] |
Pyrazolo[5,1-c][1,2,4]triazine | Pyrazole C3-C4/Triazine N1-N2 | Linearly fused, electron-deficient | ~180-350 | GABAA modulation, Anxiolytic candidates |
Pyrazolo[3,4-e][1,2,4]triazine | Pyrazole C4-C5/Triazine N2-N3 | Linear fusion, high dipole moment | ~160-320 | Antimicrobial, Antiviral |
Pyrazolo[4,3-e][1,2,4]triazine | Pyrazole C3-C4/Triazine N2-N3 | Angular fusion, common in sulfonamide derivatives | ~200-400 (e.g., MM129 derivatives) | CDK1/2 inhibition, Antiproliferative [3] [6] |
Pyrazolo[1,5-a][1,3,5]triazine | Pyrazole C3-C4/Triazine N1-N2 | Symmetrical, purine-like | ~170-330 | CK2 inhibition, Herbicides |
Pyrazolo[3,4-d][1,2,3]triazine | Pyrazole C3-C4/Triazine N1-N2 | Highly reactive, prone to ring-opening | ~140-290 | Antibacterial, Transient intermediates |
The 8-methylpyrazolo[1,5-d][1,2,4]triazinone (CAS 40535-06-6, MW 150.14 g/mol) belongs specifically to the angularly fused [1,5-d] isomer subclass characterized by a carbonyl group at position 4 and a bridgehead nitrogen. Its core structure is defined by the SMILES notation O=C1C2=CC(C)=NN2C=NN1, confirming the methyl group at the 8-position (equivalent to C-7 in alternative numbering) [2]. This isomer class demonstrates enhanced metabolic stability compared to linear isomers (e.g., [4,3-e]) due to reduced susceptibility to nucleophilic attack at the triazine ring. Crystallographic analyses suggest the methyl group at C-8 induces subtle torsional effects, influencing planarity and π-stacking efficiency with protein targets like kinase ATP pockets. Synthetic routes to this isomer typically involve diazotization of 5-aminopyrazole precursors or cyclocondensation reactions with 1,2-dicarbonyl equivalents, providing access to the triazinone ring [4] [9].
The investigation of pyrazolotriazines began in the mid-20th century with fundamental synthetic methodologies. Early work (1950s-1970s) focused on elucidating the reactivity of pyrazole-tethered nitriles and hydrazines, leading to the first syntheses of simple pyrazolo[1,5-d][1,2,4]triazinones via diazotization and cyclization strategies. A significant breakthrough occurred in the 1980s with the isolation of natural products like Nostocine A and fluviols (A-E) from microbial sources, demonstrating that complex pyrazolotriazine derivatives exist in nature and possess intrinsic biological activity, primarily as enzyme inhibitors and signaling modulators [4]. This discovery stimulated synthetic efforts to mimic and optimize these natural scaffolds.
The 1990s and early 2000s witnessed a shift towards targeted drug design, particularly with the clinical advancement of purine-mimetics like seliciclib (a CDK inhibitor). During this period, researchers recognized the structural analogy between pyrazolo[1,5-d][1,2,4]triazinones and purine nucleobases, prompting exploration of their kinase inhibitory potential. Key milestones included the development of efficient routes to C-7 and C-8 substituted derivatives, enabling systematic SAR studies. The introduction of the 8-methyl group emerged as a strategic modification during this era, initially explored to modulate lipophilicity and steric hindrance around the core [3] [4] [7].
Recent research (2010s-present) leverages advanced computational chemistry and structural biology. Molecular docking and dynamics simulations have rationalized the enhanced target affinity of 8-methyl derivatives, showing improved van der Waals contacts within hydrophobic enzyme subpockets (e.g., CDK2/5/8). Contemporary synthetic strategies employ cross-coupling reactions (e.g., Suzuki-Miyaura) and regioselective functionalization to generate diverse analogs for high-throughput screening against oncology and CNS targets [3] [6] [9].
The introduction of a methyl group at the C-8 position (adjacent to the bridgehead nitrogen) induces profound changes in the molecular properties and biological interactions of pyrazolo[1,5-d][1,2,4]triazinones. Compared to unsubstituted or other alkyl/aryl analogs, the 8-methyl group exerts effects through three primary mechanisms:
Steric Optimization: The compact methyl group occupies a hydrophobic niche within target binding sites without causing detrimental steric clashes. In cyclin-dependent kinases (CDKs), crystallographic studies of analogs reveal that the 8-methyl group enhances complementarity with a conserved leucine or isoleucine residue lining the ATP-binding pocket, increasing binding affinity by 1.5-3 fold compared to H-atom or bulkier ethyl/benzyl substituents. This precise fit translates to superior inhibition constants (Ki) for CDK2/5/8 enzymes [3] [9].
Electronic Modulation: While primarily hydrophobic, the methyl group exerts a weak +I (inductive) effect, subtly altering electron density across the fused ring system. This can enhance hydrogen bond acceptor strength at key positions (e.g., N-2, C=O at C-4), strengthening interactions with catalytic lysine or backbone amide groups in enzymes. Computational studies (e.g., DFT on MM129 analogs) confirm slight polarization of the triazinone carbonyl in 8-methyl derivatives, increasing its electrophilicity and interaction strength with hinge region residues [3] [6].
Metabolic Stabilization: The methyl group impedes oxidative metabolism at the electron-rich C-7/C-8 bond by cytochrome P450 enzymes, particularly 3A4 and 2D6. Comparative microsomal stability assays show 8-methyl derivatives exhibit significantly longer half-lives (t₁/₂ > 60 min) than their non-methylated counterparts (t₁/₂ ~15-30 min), improving bioavailability potential. This effect stems from blocking hydroxylation at the susceptible C-7 position [2] [4].
Table 2: Comparative Bioactivity of 8-Methylpyrazolo[1,5-d][1,2,4]triazinone vs. Key Analogs
Compound/Substituent | Molecular Weight (g/mol) | Target (Primary) | IC₅₀/EC₅₀ (nM) | Key Biological Effect | Mechanistic Advantage |
---|---|---|---|---|---|
8-Methyl Derivative (CAS 40535-06-6) | 150.14 (Core) | CDK2/CDK5/CDK8 | 85-120 (Docking Predicted) [3] | G0/G1 cell cycle arrest, ROS induction | Enhanced hydrophobic packing in CDK hinge region |
Unsubstituted Pyrazolo[1,5-d][1,2,4]triazinone | 136.11 | CDK2 | 220-350 | Moderate antiproliferative activity | Reduced affinity due to smaller size |
8-Phenyl Derivative | 212.22 | CDK2 | >500 | Weak inhibition, off-target effects | Steric clash in ATP pocket |
8-Fluoro Derivative | 154.11 | EGFR/CDK2 | 90-150 (EGFR) | Antiproliferative, ROS modulation [9] | Improved membrane permeability, electron withdrawal |
MM131 (Pyrazolo[4,3-e]tetrazolo) | ~400+ | ROS/NF-κB | 1800 (Caspase 3/7) | Apoptosis induction, autophagy activation [6] | Broader target profile but reduced CDK selectivity |
The strategic combination of the 8-methyl group with other substituents amplifies bioactivity. For instance, coupling C-8 methyl with electron-withdrawing groups (e.g., sulfonamides at N-2 or halogens at C-7) yields synergistic effects—improving both target affinity and cellular penetration. Fluorine substitution at C-7 in 8-methyl derivatives is particularly noteworthy; the fluorine atom enhances membrane permeability (via increased LogP and reduced polar surface area) and further stabilizes the molecule against metabolism, as seen in advanced leads targeting EGFR and CDK8 [6] [9]. These multi-substituted analogs demonstrate significantly enhanced pro-apoptotic activity (e.g., caspase 3/7 activation in breast cancer spheroids) and pro-oxidative potential (ROS generation in HeLa and HCT 116 cells) compared to singly substituted compounds [3] [6]. The 8-methyl group thus serves as a cornerstone modification for optimizing the pharmacodynamic and pharmacokinetic profile of this chemotype in anticancer drug discovery.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8